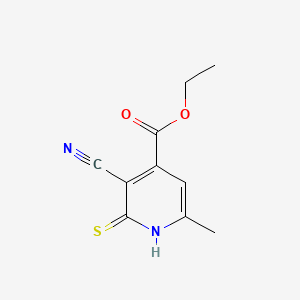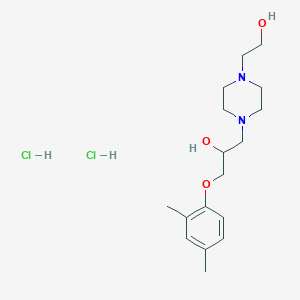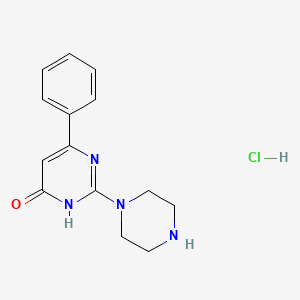![molecular formula C14H9F3N8O B2407048 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034327-14-3](/img/structure/B2407048.png)
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of two classes of compounds: triazolopyridine and triazolopyrimidine . These classes of compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various enzymes and receptors . For instance, some triazolopyrazine derivatives have been found to exhibit inhibitory activities toward certain kinases .Applications De Recherche Scientifique
- The compound has demonstrated potential as an anticancer agent. Researchers have investigated its effects on tumor cells, exploring mechanisms such as cell cycle arrest, apoptosis, and inhibition of angiogenesis. Further studies are needed to optimize its efficacy and safety for cancer treatment .
- N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits antimicrobial properties. It has been evaluated against bacteria, fungi, and other pathogens. Its potential as a novel antimicrobial agent warrants further exploration .
- Studies suggest that this compound may possess analgesic and anti-inflammatory properties. Researchers have investigated its impact on pain pathways and inflammation-related signaling pathways. These findings could lead to the development of new pain management strategies .
- The compound’s antioxidant potential has attracted attention. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .
- Preliminary studies indicate that N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may exhibit antiviral activity. Researchers have explored its effects against specific viruses, including RNA and DNA viruses. Future research could lead to novel antiviral drug development .
- This compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play critical roles in various physiological processes. Investigating their inhibition by this compound could provide insights for drug design .
- Researchers have studied its potential as an anti-lipase agent. Lipase inhibitors are relevant in managing obesity and related metabolic disorders. Further characterization is necessary to determine its clinical utility .
- Aromatase inhibitors are used in breast cancer therapy. Preliminary data suggest that this compound may have aromatase inhibitory activity. Further studies are essential to validate its potential in cancer treatment .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Activity
Antiviral Properties
Enzyme Inhibitors
Anti-Lipase Activity
Aromatase Inhibition
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N8O/c15-14(16,17)8-2-5-24-9(6-8)21-22-10(24)7-19-12(26)11-20-13-18-3-1-4-25(13)23-11/h1-6H,7H2,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLIKGYPRBFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
